molecular formula C9H7ClO B1429393 1-Chloro-3-ethynyl-5-methoxybenzene CAS No. 556112-23-3

1-Chloro-3-ethynyl-5-methoxybenzene

Cat. No. B1429393
M. Wt: 166.6 g/mol
InChI Key: QVOMEZHRNCZASD-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-methoxybenzene, also known as 3-chloro-5-methoxyphenylacetylene, is a chemical compound with the molecular formula C9H7ClO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Chloro-3-ethynyl-5-methoxybenzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process typically involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. The intermediate then loses a proton, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-ethynyl-5-methoxybenzene consists of a benzene ring with a chlorine atom (Cl), an ethynyl group (C≡CH), and a methoxy group (CH3O) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-3-ethynyl-5-methoxybenzene could include nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a group or atom in another molecule . The specifics of these reactions would depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-ethynyl-5-methoxybenzene include its molecular weight, which is 166.6 g/mol . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally.

Scientific Research Applications

  • Inclusion Complex Formation : A methoxy-functionalized C3-symmetrical 1,3,5-triaroylbenzene derivative, similar in structure to 1-Chloro-3-ethynyl-5-methoxybenzene, was found to form a stable inclusion complex with benzene. This indicates potential applications in host-guest chemistry and molecular recognition (Pigge, Ghasedi, & Rath, 1999).

  • Electrochemical Reduction : Studies on related methoxybenzene compounds show that they can undergo electrochemical reduction. This suggests potential applications in environmental remediation, such as reducing pollutants or synthesizing less harmful compounds (McGuire & Peters, 2016).

  • Chlorination and Cleavage of Lignin Structures : Chloroperoxidases can chlorinate and cleave dimeric model compounds representing lignin structures, leading to products including chloro-methoxybenzenes. This process has implications for understanding natural cycles of chloroaromatics and lignin breakdown (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).

  • Synthesis and Characterization of Ligands : Research involving the synthesis of acetylide-functionalised aromatic and hetero-aromatic ligands, which include methoxybenzene structures, indicates applications in the development of new materials with potential use in electronic and photonic devices (Khan et al., 2003).

  • Photocatalytic Degradation Studies : Investigations into the photocatalytic degradation of methoxybenzene compounds in the presence of TiO2 suggest applications in environmental cleanup, particularly in the degradation of organic pollutants (Ökte, Resat, & Inel, 2001).

properties

IUPAC Name

1-chloro-3-ethynyl-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMEZHRNCZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855808
Record name 1-Chloro-3-ethynyl-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-ethynyl-5-methoxybenzene

CAS RN

556112-23-3
Record name 1-Chloro-3-ethynyl-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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